molecular formula C16H15Cl2NO2 B5782886 3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide

3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide

Cat. No. B5782886
M. Wt: 324.2 g/mol
InChI Key: KGUIFITYABJERS-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide, commonly known as CEC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CEC belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

CEC has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, CEC has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, CEC has been studied for its potential as a neuroprotective agent and a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, CEC has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of CEC is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, CEC has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This leads to cell cycle arrest and apoptosis. In neurodegenerative diseases, CEC has been shown to inhibit the production of reactive oxygen species, which are known to contribute to neuronal damage. In immunology, CEC has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
CEC has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, CEC has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In neurodegenerative diseases, CEC has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In immunology, CEC has been shown to modulate the immune response, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CEC has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of potential therapeutic applications, which makes it a versatile compound for research. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy, which limits its potential for translation to human therapies.

Future Directions

There are several future directions for research on CEC. One direction is to further elucidate its mechanism of action in various cellular pathways. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, future research could focus on optimizing the synthesis method to increase the yield and purity of CEC, as well as improving its solubility in water for in vivo studies. Overall, CEC has the potential to be a valuable compound for scientific research and therapeutic development.

Synthesis Methods

CEC can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylacetophenone with ethyl 4-aminobenzoate in the presence of sodium hydride. The resulting intermediate is then treated with thionyl chloride and ethoxyamine hydrochloride to yield CEC. This synthesis method has been optimized to increase the yield and purity of CEC.

properties

IUPAC Name

3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-3-21-15-7-5-11(8-14(15)18)16(20)19-12-6-4-10(2)13(17)9-12/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUIFITYABJERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-chloro-4-methylphenyl)-4-ethoxybenzamide

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